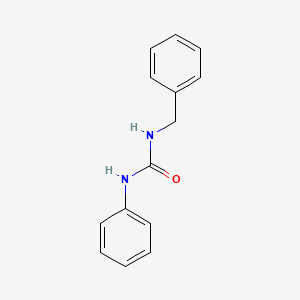
1-苄基-3-苯基脲
描述
1-Benzyl-3-phenylurea is a chemical compound with the molecular formula C14H14N2O . It has a molecular weight of 226.27 g/mol . The IUPAC name for this compound is 1-benzyl-3-phenylurea .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-phenylurea consists of a benzyl group and a phenyl group attached to a urea moiety . The InChI string for this compound is InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) .Physical And Chemical Properties Analysis
1-Benzyl-3-phenylurea has a molecular weight of 226.27 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The rotatable bond count is 3 . The topological polar surface area is 41.1 Ų .科学研究应用
结构和振动表征
1-苄基-3-苯基脲衍生物的结构和振动特性已被广泛研究。例如,1-苄基-3-糠酰-1-苯基硫脲是一种硫脲衍生物,已使用振动光谱、NMR 和元素分析进行合成和表征。XRD 研究将该化合物的几何参数与计算值进行了比较,显示出良好的吻合度。这项研究有助于了解分子稳定性以及在材料科学或分子工程等领域的潜在应用 (Lestard 等,2015)。
杀虫剂和除草剂研究
1-苄基-3-苯基脲衍生物的构效关系已被研究用作杀虫剂和除草剂。例如,杀虫剂敌氟苯脲是一种 1-苯甲酰-3-苯基脲衍生物,已对其抑制昆虫中几丁合成方面的功效进行了研究,显示其结构与对某些昆虫物种的毒性之间存在相关性 (Hajjar & Casida,1978)。
苯脲类药物的环境归宿
对苯脲类药物(包括 1-苄基-3-苯基脲衍生物)的环境归宿的研究集中在它们的降解机制上。对苯脲类除草剂敌草隆的研究表明,其在土壤-水系统中的降解可以被腐殖酸和相关化合物催化,这突出了了解这些过程对环境保护的重要性 (Salvestrini,2013)。
缓蚀
1-苄基-3-苯基-2-硫脲 (BPTU) 被研究为酸性溶液中的钢缓蚀剂。研究结果表明,BPTU 有效抑制钢腐蚀,电位动力学极化和电化学阻抗谱等实验方法证实了其在防腐中的潜在应用 (Dinh、Duong 和 Cam,2021)。
抗癌和抗菌活性
1-苄基-3-苯基脲衍生物已被合成并评估其潜在的抗癌和抗菌活性。例如,一项关于含有 2-苯甲酰茚满-1-酮衍生物的新型苯脲类药物的研究显示出显着的抗增殖和抗菌活性,表明它们作为治疗剂的潜力 (Gezegen、Hepokur、Tutar 和 Ceylan,2017)。
作用机制
Target of Action
The primary target of 1-Benzyl-3-phenylurea is the enzyme Murine Soluble Epoxide Hydrolase (MsEH) . This enzyme plays a crucial role in the metabolism of hormones and secondary metabolites in biological systems .
Mode of Action
1-Benzyl-3-phenylurea interacts with MsEH by inhibiting its activity . The compound’s potency is enhanced when a methyl group is introduced at the para-position of the phenyl ring . This interaction results in changes to the enzyme’s function, affecting the metabolism of certain hormones and secondary metabolites .
Biochemical Pathways
The inhibition of MsEH by 1-Benzyl-3-phenylurea affects the metabolic pathways of hormones and secondary metabolites
Result of Action
The molecular and cellular effects of 1-Benzyl-3-phenylurea’s action primarily involve the inhibition of MsEH . This inhibition can alter the metabolism of hormones and secondary metabolites, potentially leading to various physiological effects.
属性
IUPAC Name |
1-benzyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBRXQVPJVXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299674 | |
| Record name | N-benzyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1467-21-6 | |
| Record name | NSC131957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

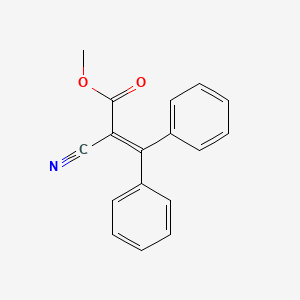
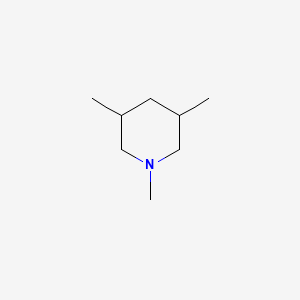
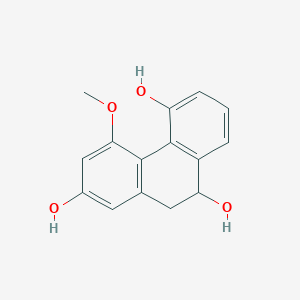
![2-((2S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid](/img/structure/B3047792.png)
![(1R,5S,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B3047793.png)
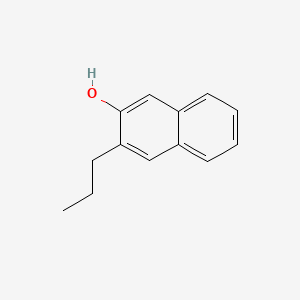

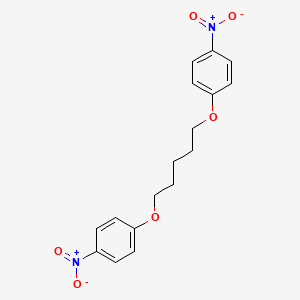

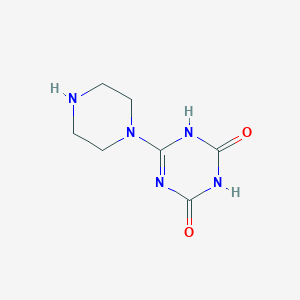
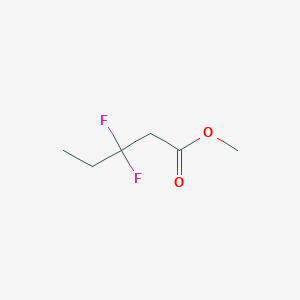

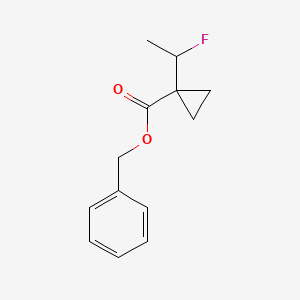
![N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/no-structure.png)